![molecular formula C14H8ClNO2 B182528 4-(4-Chlorophenyl)-2,3-benzoxazin-1-one CAS No. 2224-83-1](/img/structure/B182528.png)
4-(4-Chlorophenyl)-2,3-benzoxazin-1-one
Overview
Description
4-(4-Chlorophenyl)-2,3-benzoxazin-1-one, also known as 4-chloro-2,3-benzoxazin-1-one, is an important organic compound that is widely used in scientific research. It is a member of the benzoxazinone family and is found in many plants, including wheat, sorghum, maize, and rye. This compound has a wide range of applications, including use as a synthetic intermediate, as an insecticide, and as a biomarker for plant diseases.
Scientific Research Applications
4-(4-Chlorophenyl)-2,3-benzoxazin-1-one has a wide range of applications in scientific research. It has been used as a synthetic intermediate in the synthesis of other organic compounds, such as insecticides and fungicides. It has also been used as a biomarker for plant diseases, as it is able to bind to certain proteins in plant cells and can be used to detect the presence of disease-causing organisms. Additionally, this compound has been used in the development of new drugs, as it has been found to have anti-inflammatory and anti-cancer properties.
Mechanism of Action
The mechanism of action of 4-(4-Chlorophenyl)-2,3-benzoxazin-1-one is not fully understood. However, it is known that this compound binds to certain proteins in plant cells, which can lead to the inhibition of certain biochemical processes. Additionally, this compound has been found to have anti-inflammatory and anti-cancer properties, which may be due to its ability to interfere with certain signaling pathways.
Biochemical and Physiological Effects
4-(4-Chlorophenyl)-2,3-benzoxazin-1-one has been found to have a variety of biochemical and physiological effects. It has been found to have anti-inflammatory and anti-cancer properties, as well as the ability to bind to certain proteins in plant cells and inhibit certain biochemical processes. Additionally, this compound has been found to have an effect on the immune system, as it has been found to modulate the production of cytokines and other immune-related molecules.
Advantages and Limitations for Lab Experiments
The use of 4-(4-Chlorophenyl)-2,3-benzoxazin-1-one in laboratory experiments has a number of advantages and limitations. The main advantage of this compound is its ability to bind to certain proteins in plant cells, which can be used to detect the presence of disease-causing organisms. Additionally, this compound has been found to have anti-inflammatory and anti-cancer properties, making it a useful tool for drug development. However, this compound is not suitable for use in human clinical trials due to its potential toxicity.
Future Directions
The future of 4-(4-Chlorophenyl)-2,3-benzoxazin-1-one is promising, as it has a wide range of applications in scientific research. One potential future direction for this compound is the development of new drugs, as it has been found to have anti-inflammatory and anti-cancer properties. Additionally, this compound could be used to develop biomarkers for plant diseases, as it has been found to bind to certain proteins in plant cells and can be used to detect the presence of disease-causing organisms. Finally, this compound could be used to explore the mechanism of action of other organic compounds, as it has been found to interfere with certain signaling pathways.
Synthesis Methods
4-(4-Chlorophenyl)-2,3-benzoxazin-1-one can be synthesized using a two-step process. The first step involves the reaction of 4-chlorobenzaldehyde with 2,3-dihydrobenzofuran in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid. This reaction yields the desired benzoxazinone product. The second step involves the reduction of the benzoxazinone to the desired 4-(4-Chlorophenyl)-2,3-benzoxazin-1-one. This can be done using sodium borohydride or other reducing agents.
properties
IUPAC Name |
4-(4-chlorophenyl)-2,3-benzoxazin-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClNO2/c15-10-7-5-9(6-8-10)13-11-3-1-2-4-12(11)14(17)18-16-13/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFOBHUVYJHLWLG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NOC2=O)C3=CC=C(C=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80316454 | |
Record name | NSC303585 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80316454 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Chlorophenyl)-2,3-benzoxazin-1-one | |
CAS RN |
2224-83-1 | |
Record name | NSC303585 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=303585 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC303585 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80316454 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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